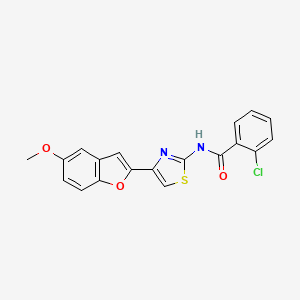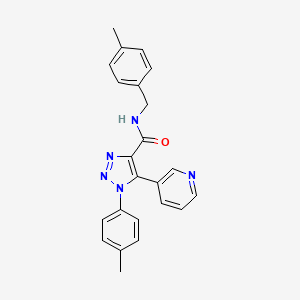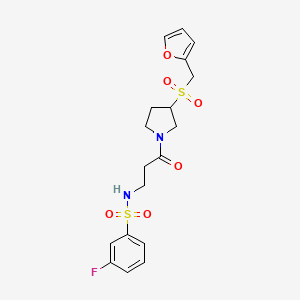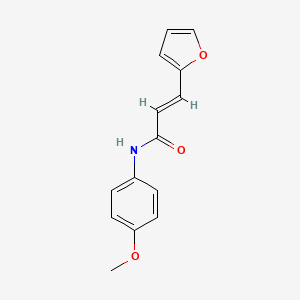
(2E)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide, also known as FMPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
(2E)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. Prostaglandins play a crucial role in the inflammatory response, pain perception, and fever. By inhibiting the production of prostaglandins, this compound reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been found to have a high affinity for the COX-2 enzyme, which is primarily responsible for the production of prostaglandins during inflammation. By selectively inhibiting COX-2, this compound reduces inflammation without affecting the production of prostaglandins that are involved in maintaining normal physiological functions.
Advantages and Limitations for Lab Experiments
(2E)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide has several advantages for lab experiments. It is a highly potent and selective COX-2 inhibitor, which makes it an ideal tool for studying the role of COX-2 in various physiological and pathological processes. However, this compound has some limitations as well. It is a synthetic compound, which may limit its applicability in certain research areas. Additionally, its high potency may also make it difficult to determine the optimal concentration for experiments.
Future Directions
(2E)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide has several potential future directions for research. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Another area of interest is the investigation of this compound's anti-cancer properties and its potential use in cancer therapy. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on other physiological processes.
Synthesis Methods
(2E)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide can be synthesized through a multi-step process, which involves the reaction of 4-methoxybenzaldehyde with furan-2-carboxylic acid to form 4-methoxyphenylfuran-2-carboxaldehyde. This intermediate is then reacted with methylamine and prop-2-enamide to produce this compound.
Scientific Research Applications
(2E)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. Research has shown that this compound exhibits anti-inflammatory, analgesic, and antipyretic effects. It has also been found to possess anti-cancer properties and has shown promising results in the treatment of various types of cancer.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-12-6-4-11(5-7-12)15-14(16)9-8-13-3-2-10-18-13/h2-10H,1H3,(H,15,16)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHUUVJYCHLEKU-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-phenylacetonitrile](/img/structure/B2785714.png)
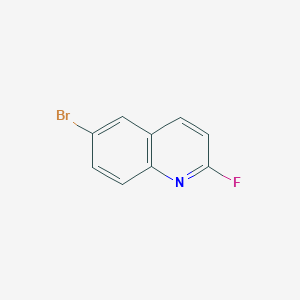
![5-[[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2785718.png)
![(2E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2785720.png)
![(2,4-dimethylthiazol-5-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2785721.png)
![3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/no-structure.png)
![N-(4-acetylphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2785728.png)

![N~1~-(4-fluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2785730.png)
![N-[4-[[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2785731.png)
